1-Amino-4-hydroxyanthraquinone
Overview
Description
1-Amino-4-hydroxyanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of an amino group at the first position and a hydroxyl group at the fourth position on the anthraquinone backbone. This compound is known for its vibrant color and is widely used as a dye intermediate. It exhibits keto-enol and amino-imine tautomerism, which contributes to its unique chemical properties .
Mechanism of Action
Target of Action
1-Amino-4-hydroxyanthraquinone (AHAQ) is a derivative of anthraquinone, a class of compounds known for their wide applications . The primary targets of AHAQ are DNA and the cationic surfactant cetyltrimethylammoniumbromide (CTAB) . The compound interacts with these targets through electron transfer reactions .
Mode of Action
AHAQ interacts with its targets through hydrophobic interaction and electron transfer . It binds to CTAB micelles, which is observed through voltammetric and absorption studies . The compound’s medicinal behavior is a result of electron transfer reactions with DNA .
Biochemical Pathways
It is known that the compound exhibits keto-enol and amino-imine tautomerism . This results in equilibrium mixtures of tautomers and conformers containing various forms of anthraquinones .
Pharmacokinetics
The solubility of ahaq in binary solvents (ethanol–water combinations) has been determined . This information is crucial for understanding the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of AHAQ’s action are primarily due to its interactions with DNA and CTAB . These interactions lead to changes in the absorption spectra of the compound , which can be used as a fluorescent indicator .
Action Environment
The action of AHAQ can be influenced by environmental factors. For instance, the polarity index of the media was assessed and associated with the electrochemical parameters . Additionally, the compound’s interactions with deep eutectic solvents (DESs) and polyester textiles (PETF) have been studied .
Preparation Methods
1-Amino-4-hydroxyanthraquinone can be synthesized through various methods. One common synthetic route involves the reaction of phthalic anhydride with p-aminophenol. Another method includes the nitration of 1-hydroxyanthraquinone followed by the reduction of the nitro group. Additionally, it can be prepared by treating leucoquinizarin with ammonia followed by oxidation . Industrial production often employs high-temperature ammonolysis of 1-nitroanthraquinone using a continuous-flow method, which ensures a high yield and efficient conversion .
Chemical Reactions Analysis
1-Amino-4-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to leuco compounds.
Substitution: Halogenation, sulfonation, and nitration are common substitution reactions.
Complexation: It forms complexes with metals, which are useful in spectrophotometric analysis.
Scientific Research Applications
1-Amino-4-hydroxyanthraquinone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Medicine: Some derivatives exhibit anticancer properties and are being explored for therapeutic applications.
Industry: It is used in the production of high-performance dyes and pigments, particularly for textiles.
Comparison with Similar Compounds
1-Amino-4-hydroxyanthraquinone can be compared with other anthraquinone derivatives such as:
1-Amino-2-bromo-4-hydroxyanthraquinone: Similar in structure but with a bromine atom, used in dye synthesis.
1-Amino-4-methyl-9,10-anthraquinone: Differing by a methyl group, used in pigment production.
1,4-Dihydroxyanthraquinone: Lacks the amino group, used as a precursor in dye manufacturing.
These comparisons highlight the unique properties of this compound, particularly its tautomerism and versatile reactivity, which make it a valuable compound in various fields.
Properties
IUPAC Name |
1-amino-4-hydroxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXYVFBSOOBBQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059440 | |
Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | 1-Amino-4-hydroxy-9,10-anthracenedione | |
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CAS No. |
116-85-8 | |
Record name | 1-Amino-4-hydroxyanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-85-8 | |
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Record name | C.I. Disperse Red 15 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116858 | |
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Record name | 1-AMINO-4-HYDROXYANTHRAQUINONE | |
Source | DTP/NCI | |
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Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy- | |
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Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-4-hydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.785 | |
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Record name | DISPERSE RED 15 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FG1M8OP9 | |
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Retrosynthesis Analysis
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